6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
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Description
“6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” is a compound that has been studied for its potential as a drug-like molecule . It is part of a class of molecules that have molecular weights less than 725 daltons, fewer than 6 hydrogen bond donors, and fewer than 20 hydrogen bond acceptors .
Synthesis Analysis
The synthesis of this compound involves the evaluation of its drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties . The synthesized molecules were found to induce various nuclear features such as chromatin fragmentation and condensation .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. For instance, Yurttas et al. synthesized a related compound, 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide, and evaluated its antitumor effects against different cancer cell lines . Further studies could investigate the specific mechanisms underlying its antitumor activity.
- Transition metals can catalyze the oxidation of Csp3-H bonds. This compound could serve as a catalyst for synthesizing aromatic ketones from pyridin-2-yl-methanes . Such applications are relevant in organic synthesis.
Antitumor Activity
Csp3-H Oxidation Catalyst
properties
IUPAC Name |
6-ethoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-6-5-14(11-20-16)18(22)21-10-13-4-3-8-19-17(13)15-7-9-24-12-15/h3-9,11-12H,2,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEODADFNZUNNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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